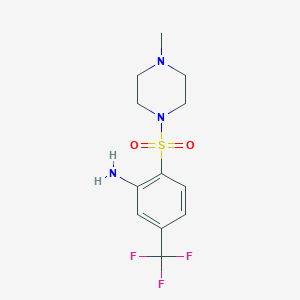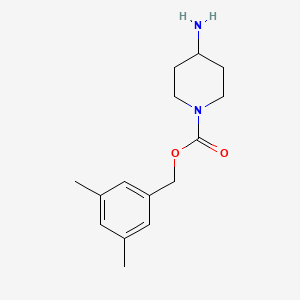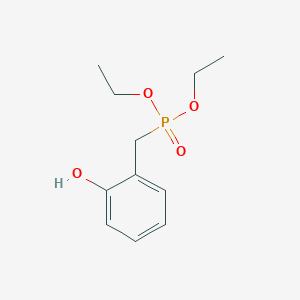
(Bromomethyl)cyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Bromomethyl)cyclooctane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a bromomethyl group (-CH2Br) attached to the cyclooctane ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of methylcyclooctane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods: In industrial settings, bromomethylcyclooctane can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized cyclooctane derivatives.
Elimination Reactions: Under basic conditions, bromomethylcyclooctane can undergo elimination reactions to form cyclooctene, an unsaturated hydrocarbon.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form cyclooctanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hydroxymethylcyclooctane, cyanomethylcyclooctane, aminomethylcyclooctane.
Elimination: Cyclooctene.
Oxidation: Cyclooctanone.
科学的研究の応用
(Bromomethyl)cyclooctane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of bromomethylcyclooctane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, bromomethylcyclooctane can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity.
類似化合物との比較
Bromomethylcyclohexane: Similar in structure but with a six-membered ring instead of an eight-membered ring.
Bromomethylcyclopentane: Contains a five-membered ring.
Bromomethylcyclobutane: Contains a four-membered ring.
Uniqueness: (Bromomethyl)cyclooctane is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring counterparts. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
bromomethylcyclooctane |
InChI |
InChI=1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChIキー |
RUSAZVZHLDQOQM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
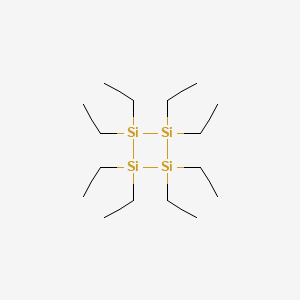
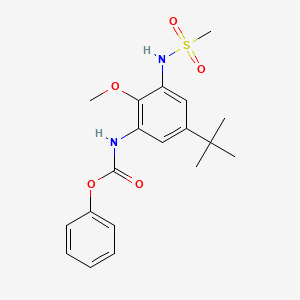
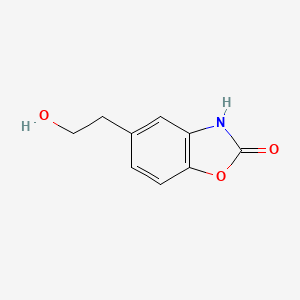
propanedinitrile](/img/structure/B8627371.png)

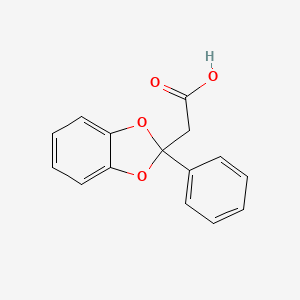

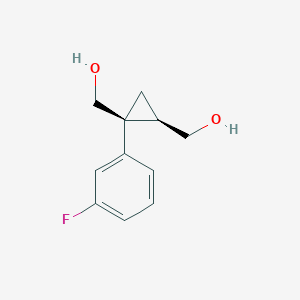
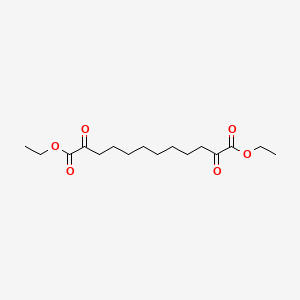
![4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol](/img/structure/B8627404.png)
